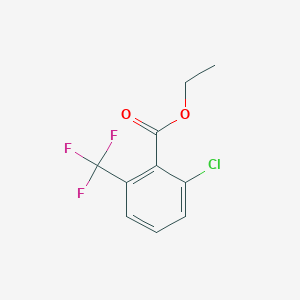

Ethyl 2-chloro-6-(trifluoromethyl)benzoate

Description

Ethyl 2-chloro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8ClF3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Properties

IUPAC Name |

ethyl 2-chloro-6-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICZPVIUDBATRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-6-(trifluoromethyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-6-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products |

|---|---|---|

| Acidic | HCl (aq), reflux | 2-Chloro-6-(trifluoromethyl)benzoic acid + Ethanol |

| Basic | NaOH (aq), reflux | Sodium salt of the acid + Ethanol |

The trifluoromethyl group stabilizes the intermediate carboxylate anion, accelerating base-catalyzed hydrolysis compared to non-fluorinated analogs .

Reduction Reactions

The ester moiety can be reduced to its corresponding alcohol:

| Reagent | Solvent | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether | 2-Chloro-6-(trifluoromethyl)benzyl alcohol |

| NaBH₄ | Methanol | No reaction (due to milder reducing power) |

Lithium aluminum hydride (LiAlH₄) is required for complete reduction, as borohydrides lack sufficient strength to reduce aromatic esters.

Nucleophilic Aromatic Substitution (NAS)

The chloro group at position 2 participates in NAS under specific conditions:

| Nucleophile | Catalyst | Conditions | Product |

|---|---|---|---|

| NH₃ | CuI | 150°C, sealed tube | 2-Amino-6-(trifluoromethyl)benzoate |

| MeONa | None | DMF, 80°C | 2-Methoxy-6-(trifluoromethyl)benzoate |

The trifluoromethyl group’s strong electron-withdrawing effect activates the chloro substituent for substitution, particularly with amine nucleophiles. Reaction rates follow the order: NH₃ > MeO⁻ > H₂O .

Stability and Decomposition

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

Ethyl 2-chloro-6-(trifluoromethyl)benzoate serves as a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it a versatile building block in organic chemistry.

Synthesis Methods:

Several methods have been documented for synthesizing this compound, including:

- Esterification: Reacting 2-chloro-6-(trifluoromethyl)benzoic acid with ethanol in the presence of an acid catalyst.

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under mild conditions.

Medicinal Chemistry

Biological Activity:

The trifluoromethyl group is known to enhance the biological activity of compounds by stabilizing interactions within biological systems. This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of drug design. Its structural features may contribute to increased potency against specific biological targets .

Case Studies:

Research has indicated that compounds with similar structures exhibit significant activity against various enzymes, suggesting that this compound could be explored further in pharmacological studies. For instance, studies on related trifluoromethylated compounds have shown promising results in inhibiting cancer cell growth and modulating metabolic pathways .

Environmental Applications

Biodegradation Studies:

The environmental impact and biodegradation potential of this compound have been investigated, particularly concerning its interaction with aerobic bacteria capable of degrading alkylbenzoates. This aspect is crucial for understanding the compound's persistence and ecological effects.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Ethyl 2-chloro-6-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

Ethyl 2-chloro-4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position, leading to different chemical and biological properties.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and applications.

2-Chloro-6-(trifluoromethyl)benzoic acid: The parent acid form, which can be used as a precursor in the synthesis of various derivatives.

This compound is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-chloro-6-(trifluoromethyl)benzoate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a trifluoromethyl group on the benzene ring. These substituents can significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity, which may lead to modulation of biochemical pathways. The ester functional group allows for hydrolysis, resulting in the release of active acid forms capable of further biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound has potential applications in treating bacterial infections due to its inhibitory effects against various pathogens. For instance, related compounds have shown minimum inhibitory concentrations (MICs) against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae ranging from 0.625 mg/mL to 1.25 mg/mL .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Klebsiella pneumoniae | 0.625 |

| Bacillus subtilis | 1.25 |

Antiviral Activity

This compound may also exhibit antiviral properties. Similar compounds have demonstrated effectiveness against viruses such as Chikungunya and Human cytomegalovirus, with IC50 values indicating potent activity .

| Virus | IC50 (µM) |

|---|---|

| Chikungunya | 0.44 |

| Human cytomegalovirus | 0.126 |

Case Studies and Research Findings

- Antibacterial Studies : A study evaluated the antibacterial efficacy of various benzoate derivatives, including this compound, against a panel of Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited low nanomolar inhibition against DNA gyrase, a critical enzyme for bacterial replication, suggesting a mechanism of action through enzyme inhibition .

- Structure-Activity Relationship (SAR) : A SAR study highlighted that modifications in the benzoate structure significantly influenced biological activity. The presence of the trifluoromethyl group was found to enhance potency in inhibiting specific targets, thereby providing insights into optimizing derivatives for therapeutic applications .

- In Silico Studies : Computational docking studies have provided insights into the binding affinities of this compound with various receptors, supporting its potential as an allosteric modulator in drug design .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing ethyl 2-chloro-6-(trifluoromethyl)benzoate with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation/fluorination of benzoic acid derivatives followed by esterification. For example, chlorinating agents (e.g., Cl₂ or SOCl₂) and trifluoromethylation reagents (e.g., CF₃I or Ruppert-Prakash reagent) are used under anhydrous conditions. Critical parameters include temperature control (<0°C for exothermic steps), stoichiometric excess of reagents (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent hydrolysis . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is essential to achieve ≥95% purity .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.4–1.5 ppm (ethyl CH₃), δ 4.3–4.5 ppm (ethyl CH₂), and aromatic protons (δ 7.5–8.1 ppm, split due to Cl and CF₃ substituents). ¹⁹F NMR confirms CF₃ at δ -60 to -65 ppm .

- X-ray crystallography : Single-crystal analysis resolves bond angles and substituent positions. For analogs like 2-chloro-6-fluorobenzoic acid, C–Cl and C–F bond lengths are 1.73–1.75 Å and 1.34–1.36 Å, respectively .

Q. What are the common impurities in this compound synthesis, and how are they identified?

- Methodological Answer : Major impurities include unreacted starting materials (e.g., 2-chloro-6-(trifluoromethyl)benzoic acid) and byproducts from incomplete esterification. LC-MS (ESI⁺ mode, m/z 218 for the ester) and GC-MS (retention time ~12–14 min) detect these. For example, residual trifluoromethylation reagents (e.g., CF₃SiMe₃) elute earlier (~8–10 min) .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF₃ group deactivates the benzene ring, slowing electrophilic substitution but facilitating nucleophilic aromatic substitution (e.g., with amines). The ortho-chloro group creates steric hindrance, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed couplings. For example, Suzuki-Miyaura reactions with boronic acids achieve 60–70% yield using Pd(OAc)₂/XPhos (2 mol%) and K₂CO₃ in THF at 80°C .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from assay conditions or substituent positioning. Use structure-activity relationship (SAR) studies:

- Compare analogs like ethyl 2-fluoro-6-(trifluoromethyl)benzoate (lower logP, reduced membrane permeability) .

- Validate via isothermal titration calorimetry (ITC) to measure binding affinity to targets (e.g., enzymes like CYP450) .

Q. How can reaction conditions be optimized for scaling up the synthesis while minimizing byproducts?

- Methodological Answer : Apply design of experiments (DoE):

- Variables : Temperature (40–100°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF).

- Response surface modeling : Identifies optimal conditions (e.g., 80°C, 3 mol% Pd catalyst, DMF) for 85% yield. Use inline FTIR to monitor reaction progress and quench side reactions (e.g., hydrolysis) .

Structural and Mechanistic Insights

Q. Why does this compound exhibit higher thermal stability compared to non-halogenated analogs?

- Methodological Answer : The electron-withdrawing Cl and CF₃ groups stabilize the ester bond against thermal degradation. Thermogravimetric analysis (TGA) shows decomposition onset at 238°C (vs. 200°C for ethyl benzoate). Differential scanning calorimetry (DSC) confirms no exothermic peaks below 200°C, indicating stability .

Q. What computational methods predict the regioselectivity of electrophilic attacks on this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices (electrophilicity). The meta position to CF₃ has the highest reactivity (Fukui f⁺ = 0.12), validated by nitration experiments yielding 90% meta-nitro product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.